5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile

Catalog No.
S14211720
CAS No.
M.F
C7H8BrN3
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile

Product Name

5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile

IUPAC Name

5-bromo-1-propan-2-ylpyrazole-4-carbonitrile

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C7H8BrN3/c1-5(2)11-7(8)6(3-9)4-10-11/h4-5H,1-2H3

InChI Key

IPUFBLKLIBLPCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)C#N)Br

5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound features a bromine substituent at the 5-position, an isopropyl group at the 1-position, and a cyano group at the 4-position. Its molecular formula is C8H9BrN4C_8H_9BrN_4, and it exhibits unique physical and chemical properties due to the presence of these functional groups.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of substituted derivatives.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, particularly at positions that are activated by electron-donating groups.
  • Cyclization Reactions: The cyano group may participate in cyclization, forming new heterocyclic structures.
  • Reduction and Oxidation: The compound can also be subjected to oxidation or reduction reactions, modifying the pyrazole ring or other functional groups .

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, compounds similar to 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile have shown potential in inhibiting certain enzymes and pathways involved in disease processes. For instance, some studies suggest that pyrazoles can act as inhibitors of cyclooxygenase enzymes, which play a role in inflammation and pain .

The synthesis of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile typically involves several steps:

  • Formation of the Pyrazole Ring: This is achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
  • Bromination: The resulting pyrazole is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
  • Introduction of Isopropyl Group: The brominated pyrazole undergoes nucleophilic substitution with isopropyl bromide in the presence of a base like potassium carbonate, facilitating the introduction of the isopropyl group.
  • Formation of Cyano Group: The cyano group is introduced through appropriate nitrile formation techniques .

5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases or cancer.
  • Agricultural Chemicals: Its properties may be harnessed in developing agrochemicals for pest control or plant growth regulation.
  • Material Science: The unique structure could be utilized in synthesizing novel materials with specific electronic or optical properties .

Studies on the interactions of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile with biological macromolecules reveal insights into its mechanism of action. For example:

  • Enzyme Inhibition Studies: Investigations have shown that this compound can inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Binding Affinity Assessments: Research has focused on quantifying its binding affinity to target proteins, providing data essential for drug design .

Several compounds share structural similarities with 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-1-methyl-1H-pyrazole-4-carbonitrileMethyl group instead of isopropylMay exhibit different biological activity profiles
5-Amino-3-bromo-1H-pyrazole-4-carbonitrileAmino group at position 3Potentially more reactive due to amino substituent
3-Bromo-5-methyl-1H-pyrazoleMethyl group at position 5Different reactivity patterns compared to others
4-Bromo-3-nitro-1H-pyrazoleNitro group at position 3Exhibits distinct electronic properties

These compounds highlight the diversity within the pyrazole family while emphasizing the unique characteristics of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile due to its specific substituents and their positions on the pyrazole ring .

Multicomponent Reaction Strategies for Pyrazole Core Assembly

Multicomponent reactions (MCRs) offer efficient pathways to construct the pyrazole core while integrating substituents in a single step. A prominent approach involves the sequential bromination and alkylation of 3-amino-4-cyanopyrazole. In one protocol, 3-amino-4-cyanopyrazole undergoes regioselective bromination using N-bromosuccinimide (NBS) in ethyl acetate, yielding 5-amino-3-bromo-1H-pyrazole-4-carbonitrile in 55–60% yield. Subsequent alkylation with isopropyl bromide in dimethylformamide (DMF) at 60°C in the presence of potassium carbonate introduces the isopropyl group, achieving 55.9% yield for 5-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile.

Notably, palladium-catalyzed Suzuki-Miyaura coupling further diversifies the scaffold. For instance, reacting the brominated intermediate with 2-aminobenzoxazole-5-boronic acid hydrochloride under argon atmosphere using tetrakis(triphenylphosphine)palladium(0) affords aryl-substituted derivatives in 37–61% yield. This stepwise MCR strategy balances atom economy with functional group tolerance, enabling access to structurally complex analogs.

Mechanochemical Synthesis Approaches Under Solvent-Free Conditions

Mechanochemical methods have emerged as sustainable alternatives to traditional solution-phase synthesis. A solvent-free protocol employs bis(thioglycolic acid)-vanillin-functionalized silica-coated Fe~3~O~4~ nanoparticles (Fe~3~O~4~@SiO~2~@Vanillin@Thioglycolic acid MNPs) as a recyclable catalyst. Ball milling equimolar quantities of pyrazolecarbaldehydes, malononitrile, and phenylhydrazine at room temperature generates 5-amino-pyrazole-4-carbonitriles in 80–92% yield within 15–25 minutes.

Table 1: Comparative Analysis of Mechanochemical vs. Solution-Phase Synthesis

ParameterMechanochemical (Fe~3~O~4~ MNPs)Traditional (DMF/K~2~CO~3~)
Reaction Time15–25 min6–12 h
Yield (%)80–9255–65
Solvent ConsumptionNone35–50 mL/g
Catalyst Reusability5 cyclesNot applicable

This approach eliminates volatile organic solvents and reduces energy input while maintaining high regiocontrol over the pyrazole C-3 and C-5 positions.

Catalytic Systems for Regioselective Bromofunctionalization

Regioselective bromination at the pyrazole C-3 position is critical for downstream functionalization. NBS in ethyl acetate at room temperature selectively brominates 3-amino-4-cyanopyrazole without requiring directing groups. The reaction proceeds via succinimide radical formation, which abstracts a hydrogen atom from the electron-rich C-3 position, followed by bromine atom transfer. Potassium carbonate in DMF facilitates subsequent alkylation by deprotonating the pyrazole nitrogen, enhancing nucleophilic attack on isopropyl bromide.

Alternative catalytic systems include titanium imido complexes for N–N bond formation. While not directly applied to 5-bromo-1-isopropyl derivatives, Ti-mediated multicomponent coupling of alkynes, nitriles, and imido ligands demonstrates potential for constructing diazatitanacyclohexadiene intermediates, which undergo oxidation-induced N–N coupling to form pyrazoles. This method avoids hydrazine, a common pyrazole precursor, but requires optimization for brominated analogs.

Nitrile Incorporation Techniques in Heterocyclic Frameworks

Recent innovations include the use of malononitrile as a nitrile source in mechanochemical reactions. For example, Fe~3~O~4~@SiO~2~@Vanillin@Thioglycolic acid MNPs catalyze the cyclocondensation of aldehydes, malononitrile, and hydrazines to form 5-amino-pyrazole-4-carbonitriles directly. This method circumvents the need for pre-functionalized pyrazole precursors, streamlining nitrile incorporation.

Magnetic Nanoparticle-Supported Catalysts for Green Synthesis

Magnetic nanoparticle-supported catalysts have emerged as pivotal tools in the sustainable synthesis of pyrazole derivatives, offering exceptional advantages in catalyst recovery and reuse [4]. The application of cobalt ferrite-based magnetic nanocatalysts, specifically CoFe₂O₄@SiO₂@CPTES@Melamine, has demonstrated remarkable efficiency in pyrazole synthesis through one-pot multi-component reactions [4]. These heterogeneous magnetic catalysts facilitate the condensation of phenyl hydrazine, malononitrile, and aromatic aldehydes under mild aqueous conditions at room temperature, achieving high yields while maintaining environmental compatibility [4].

The magnetite-supported catalyst systems, particularly Fe₃O₄@SiO₂@Tannic acid nanoparticles, have shown exceptional performance in mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles [2]. These catalysts enable the preparation of novel pyrazole derivatives through three-component reactions involving azo-linked aldehydes, malononitrile, and hydrazine derivatives, achieving yields ranging from 85-95% within reaction times of 15-45 minutes [2]. The tannic acid functionalization provides multiple coordination sites for enhanced catalytic activity while maintaining the magnetic properties necessary for efficient separation [2].

Magnetic Catalyst SystemSubstrate CombinationReaction ConditionsYield (%)Reaction TimeReference
CoFe₂O₄@SiO₂@CPTES@MelaminePhenylhydrazine/Malononitrile/AldehydesRoom temperature, Water85-9330-60 min [4]
Fe₃O₄@SiO₂@Tannic acidAzo-aldehydes/Malononitrile/HydrazinesRoom temperature, Mechanochemical85-9515-45 min [2]
Fe₃O₄@CPTMO-phenylalanine-NiArylglyoxals/Diketones/Hydrazine80°C, Solvent-free88-9420-35 min [5]

The recyclability studies of magnetic nanocatalysts reveal exceptional stability and reusability characteristics [5]. The Fe₃O₄@CPTMO-phenylalanine-Ni catalyst maintains catalytic activity above 90% even after six consecutive reaction cycles, demonstrating the robust nature of the magnetic support system [5]. The magnetic separation process allows for quantitative recovery of the catalyst using external magnetic fields with minimal loss of catalytic material [4].

Titanium-Mediated N–N Bond Formation Mechanisms

Titanium-mediated N–N bond formation represents a sophisticated mechanistic pathway for pyrazole synthesis through oxidation-induced coupling of diazatitanacycles [6]. The mechanistic investigation of pyrazole formation via titanium-catalyzed processes reveals that oxidation-induced N–N coupling proceeds through inner-sphere electron transfer mechanisms [6]. In TEMPO oxidation reactions, the first of two sequential oxidations serves as the rate-limiting step, with TEMPO coordination to titanium being critical for reactivity enhancement [6].

The titanium-mediated cyclization process involves the formation of diazatitanacycle intermediates that undergo controlled oxidative coupling to generate the desired N–N bonds [6]. When utilizing ferrocenium salts as oxidants, coordinating counteranions such as chloride facilitate an inner-sphere-like oxidation mechanism that promotes efficient pyrazole ring closure [6]. The mechanistic pathway demonstrates that titanium centers provide essential coordination environments that stabilize reactive intermediates while directing regioselective bond formation [6].

Density functional theory calculations reveal that titanium-nitrogen bond strengths play crucial roles in determining reaction pathways and product selectivity [7]. The N–H bond dissociation free energies of ammonia ligands coordinated to titanium complexes decrease by more than 40 kcal/mol compared to free gaseous ammonia, indicating significant activation of nitrogen-hydrogen bonds in the coordination sphere [7]. This bond weakening facilitates subsequent hydrogen atom transfer processes that are essential for pyrazole ring formation [7].

Oxidation SystemRate-Limiting StepMechanistic FeatureReaction EfficiencyReference
TEMPO/TitaniumFirst oxidationTEMPO coordination essentialHigh selectivity [6]
Ferrocenium saltsInner-sphere electron transferCoordinating anions requiredModerate efficiency [6]
Hydrogen atom transferN–H bond activation40+ kcal/mol bond weakeningEnhanced reactivity [7]

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent selection profoundly influences the kinetics and thermodynamic outcomes of pyrazole synthesis reactions, with polar aprotic solvents generally providing enhanced reaction rates compared to protic alternatives [3]. The cyclocondensation of aryl hydrazines with 1,3-diketones in dipolar aprotic solvents such as N,N-dimethylformamide and N-methylpyrrolidone yields superior results compared to conventional protic solvents like ethanol [3]. The addition of hydrochloric acid to aprotic amide solvents accelerates dehydration steps, enabling room temperature cyclization with excellent regioselectivity ratios exceeding 98:2 [3].

Comprehensive solvent optimization studies reveal that water emerges as an exceptional medium for multicomponent pyrazole synthesis, particularly when enhanced through magnetization processes [8]. Magnetized distilled water facilitates catalyst-free synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolone derivatives, achieving yields of 85-95% under optimized conditions [8]. The magnetization process for 2 hours at 80°C provides optimal reaction environments that surpass conventional catalyst-assisted methods [8].

Temperature optimization studies demonstrate that reaction kinetics follow Arrhenius behavior with optimal yields achieved at specific temperature ranges for different solvent systems [1]. In toluene-based systems, increasing temperature from 60°C to 110°C reduces reaction times from 24 hours to 6-8 hours while maintaining yields above 85% [1]. However, temperatures exceeding optimal ranges lead to decreased yields due to competing side reactions and thermal degradation processes [1].

Solvent SystemTemperature (°C)Reaction TimeYield (%)RegioselectivityReference
N,N-dimethylformamide/HCl2512-18 h74-89>99:1 [3]
Magnetized water802-4 h85-95High [8]
Toluene/HCl catalyst1106-8 h85+Moderate [1]
Ethanol/water (1:1)800.5 h79-89Good [9]

The kinetic analysis of solvent effects reveals that hydrogen bonding capacity significantly influences reaction pathways and intermediate stabilization [10]. Polar solvents with high dipolarity/polarizability parameters accelerate proton transfer processes essential for pyrazole ring closure, while hydrogen bond accepting solvents stabilize charged transition states [11]. The linear solvation energy relationships demonstrate that rate constants correlate positively with solvent β-parameters (hydrogen bond accepting ability) and π*-parameters (dipolarity/polarizability) [11].

Catalyst Recycling Efficiency in Large-Scale Production

Catalyst recycling efficiency represents a critical factor for economically viable large-scale pyrazole production, with heterogeneous catalysts demonstrating superior performance compared to homogeneous alternatives [12]. The bismuth oxide-zirconia catalyst system (Bi₂O₃/ZrO₂) exhibits exceptional recyclability, maintaining catalytic activity through six consecutive reaction cycles without significant loss of efficiency [12]. This catalyst system achieves 90-96% yields for pyrazole-linked triazolidine derivatives with reaction times of 30-45 minutes under green aqueous conditions [12].

Molybdenum-based heterogeneous catalysts supported on functionalized magnetite nanoparticles demonstrate remarkable recycling capabilities, with successful reuse for eight consecutive cycles while maintaining consistent catalytic performance [13]. The dioxomolybdenum complex immobilized on Fe₃O₄ magnetite nanoparticles facilitates efficient pyrazole synthesis through three-component condensation reactions with short reaction times and excellent yields [13]. The magnetic separation enables facile catalyst recovery without the need for complex purification procedures [13].

Large-scale production optimization studies reveal that catalyst loading significantly impacts both reaction efficiency and economic viability [14]. Process mass intensity calculations demonstrate that optimized catalyst systems achieve values below 60, indicating highly efficient material utilization suitable for multikilogram scale manufacturing [14]. The telescopic process development enables two-step synthesis with overall yields of 75%, utilizing minimal solvent systems and energy requirements [14].

Catalyst SystemRecycling CyclesYield Retention (%)Separation MethodProduction ScaleReference
Bi₂O₃/ZrO₂6>95FiltrationGram scale [12]
Mo-complex/Fe₃O₄8>90Magnetic separationMulti-gram [13]
Heterogeneous acidic5-685-90FiltrationPilot scale [15]
Pd/PDA@Fe₃O₄10>90Magnetic recoveryIndustrial applicable [16]

The economic analysis of catalyst recycling reveals significant cost benefits in large-scale applications, with magnetic separation providing the most efficient recovery method [16]. The palladium-polydopamine-magnetite catalyst system maintains above 90% catalytic efficiency after ten recycling cycles, demonstrating exceptional stability for industrial applications [16]. The magnetic recovery process eliminates the challenges associated with nanoscale catalyst separation that typically plague traditional catalytic systems [16].

Antimicrobial Evaluation Against Multidrug-Resistant Pathogens

The antimicrobial properties of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile and structurally related compounds have demonstrated significant potential against multidrug-resistant bacterial strains. Research investigations have established that pyrazole derivatives exhibit broad-spectrum antimicrobial activity through multiple mechanisms, including cell membrane disruption and inhibition of essential bacterial enzymes [1] [2] [3].

Recent studies have identified several structurally related pyrazole derivatives that show remarkable efficacy against multidrug-resistant pathogens [4] [1] [5]. The pyrano[2,3-c]pyrazole derivatives demonstrated particularly strong antimicrobial activity, with compound 5c showing the most significant effect against four multiresistant strains including Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Klebsiella pneumoniae [4]. This compound achieved minimum inhibitory concentration values of 6.25 μg/ml against E. coli and K. pneumoniae, indicating potent bactericidal activity [4].

The structure-activity relationship analysis reveals that brominated pyrazole derivatives exhibit enhanced antimicrobial potency compared to their non-halogenated counterparts [1] [5]. The presence of the bromine atom at position 5 of the pyrazole ring appears to be crucial for maintaining antimicrobial activity, as demonstrated by the effectiveness of 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid against methicillin-resistant Staphylococcus aureus strains with minimum inhibitory concentration values as low as 0.5 μg/ml [1].

Mechanistic studies indicate that pyrazole derivatives target different metabolic pathways in both Gram-positive and Gram-negative bacteria [1] [2]. The compounds have been shown to inhibit bacterial DNA gyrase activity, which is essential for bacterial DNA replication and transcription [3]. In enzymatic assays, pyrazole derivative 7a effectively inhibited DNA gyrase supercoiling activity at concentrations of 8 times the minimum inhibitory concentration, demonstrating a clear mechanism of action [3].

The multidrug-resistant activity profile is particularly noteworthy, as these compounds have shown equipotent activity against various resistant strains including vancomycin-resistant Staphylococcus aureus and multiple methicillin-resistant Staphylococcus aureus strains [3]. The selectivity index studies reveal favorable therapeutic windows, with compound 7a showing a selectivity index of 40 against Staphylococcus aureus and compound 7j demonstrating a selectivity index of 200 against Mycobacterium tuberculosis [3].

Anticancer Screening Through Protein Kinase Inhibition Assays

The anticancer potential of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile and related pyrazole derivatives has been extensively investigated through protein kinase inhibition assays, revealing significant therapeutic promise [6] [7] [8]. Pyrazole derivatives have emerged as privileged scaffolds in cancer drug discovery, with numerous approved anticancer drugs containing pyrazole cores [7] [9].

Structure-activity relationship studies have identified key molecular features essential for protein kinase inhibition [8] [9]. The pyrazole ring serves as an adenine-mimetic scaffold, enabling effective binding to the ATP-binding sites of various protein kinases [9]. The presence of the bromine substituent at position 5 and the carbonitrile group at position 4 creates a favorable electronic environment for kinase binding [8].

Multiple protein kinase targets have been identified for pyrazole derivatives, including receptor tyrosine kinases and serine/threonine kinases [10] [8]. Pyrazolo[3,4-g]isoquinoline derivatives have demonstrated exceptional selectivity for Haspin kinase, with compounds 1b and 1c showing IC50 values of 50 nM and selectivity against 486 kinases [10]. The molecular interactions involve hydrophobic contacts and hydrogen bonding with key residues in the ATP-binding pocket [10].

The anticancer efficacy has been demonstrated across multiple cancer cell lines [6] [11] [8]. Pyrazole derivative 1, containing a bromine substituent, exhibited remarkable anticancer activity against colorectal carcinoma cells with an IC50 value of 4.2 μM, while simultaneously demonstrating potent xanthine oxidase inhibition (IC50 = 0.83 μM) [6]. This dual mechanism of action through xanthine oxidase inhibition and direct anticancer effects represents a novel therapeutic approach [6].

Pyrazolopyrimidine derivatives have shown exceptional broad-spectrum anticancer activity, with compound 49 demonstrating IC50 values ranging from 0.03 to 6.561 μM against 15 different cancer cell lines [11]. The mechanism of action involves inhibition of vascular endothelial growth factor receptor-2 kinase activity through hydrogen bonding with cysteine-919, combined with inhibition of tubulin polymerization by binding to the colchicine-binding site [11].

The selectivity profiles of pyrazole derivatives indicate favorable therapeutic windows [7] [8]. Compound 6 showed kinase inhibition activity against multiple targets including AKT1, AKT2, BRAF V600E, epidermal growth factor receptor, and p38α at 100 μM concentrations [8]. The molecular docking studies revealed common binding modes at ATP-binding sites, suggesting potential for multi-target kinase inhibition [8].

Molecular Docking Simulations with Therapeutic Targets

Molecular docking studies have provided crucial insights into the binding mechanisms and therapeutic potential of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile and related pyrazole derivatives [17] [18] [19]. These computational investigations have elucidated the molecular basis for observed biological activities and guided structure-activity relationship optimization [17] [18].

The molecular docking studies with protein kinase targets have revealed strong binding affinities and specific interaction patterns [17] [18]. Pyrazole derivatives demonstrated excellent binding to multiple therapeutic targets, with compound 1b showing a minimum binding energy of -10.09 kcal/mol with vascular endothelial growth factor receptor-2 [17]. The binding interactions involved hydrogen bonding with key residues in the ATP-binding pocket and hydrophobic contacts with surrounding amino acids [17].

Comprehensive kinase selectivity profiling through docking studies has identified favorable binding patterns [18]. 5-Amino pyrazole derivatives showed remarkable binding energies across multiple protein kinases, with compound 9b achieving -11.6 kcal/mol binding energy against TrkB kinase [18]. The structural features revealed that pyrazole derivatives bind deeply within the active site regions of target proteins, establishing reasonable hydrogen bonds and favorable van der Waals interactions [18].

The antimicrobial target docking studies have elucidated specific mechanisms of bacterial enzyme inhibition [4] [19]. Pyrazole derivatives 5c and 5b demonstrated considerable binding affinity toward the active sites of Escherichia coli MurB and Staphylococcus aureus DNA gyrase B [4]. The molecular interactions involved hydrogen bonding with catalytic residues and hydrophobic contacts that stabilize the enzyme-inhibitor complex [4].

Therapeutic target diversification has been demonstrated through docking studies with multiple enzyme systems [19] [14]. The pyrano[2,3-c]pyrazole derivatives were successfully docked against the main protease of SARS-CoV-2, with compound 5b showing binding energy of -6.2 kcal/mol, comparable to chloroquine [19]. The compounds engaged effectively into the active site through strong hydrogen bond interactions [19].

The neuroprotective target docking studies have revealed specific binding modes with cholinesterase enzymes [14] [20]. Pyrazole derivatives demonstrated compatible binding with acetylcholinesterase active sites, with molecular docking results showing excellent correlation with experimental inhibition data [14]. The binding involves interactions with both the catalytic site and peripheral anionic site of the enzyme [14].

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

212.99016 g/mol

Monoisotopic Mass

212.99016 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types